molecular formula C7H6FNO3 B11916126 4-Fluoro-6-methoxynicotinic acid

4-Fluoro-6-methoxynicotinic acid

Cat. No.: B11916126
M. Wt: 171.13 g/mol
InChI Key: HJROJUVSZBVKEY-UHFFFAOYSA-N
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Description

4-Fluoro-6-methoxynicotinic acid is a chemical compound with the molecular formula C7H6FNO3. It is a derivative of nicotinic acid, featuring a fluorine atom at the 4-position and a methoxy group at the 6-position on the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-6-methoxynicotinic acid typically involves the introduction of the fluorine and methoxy groups onto the nicotinic acid framework. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom. The methoxy group can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process generally includes steps such as halogenation, methylation, and subsequent purification through crystallization or chromatography to achieve high purity .

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-6-methoxynicotinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes .

Scientific Research Applications

4-Fluoro-6-methoxynicotinic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Fluoro-6-methoxynicotinic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological molecules. This can affect various pathways, including enzyme inhibition and receptor binding, leading to its observed biological effects .

Comparison with Similar Compounds

  • 4-Fluoro-3-methoxynicotinic acid
  • 4-Fluoro-5-methoxynicotinic acid
  • 4-Fluoro-6-hydroxynicotinic acid

Comparison: 4-Fluoro-6-methoxynicotinic acid is unique due to the specific positioning of the fluorine and methoxy groups, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic properties and binding affinities, making it a valuable candidate for specific applications .

Properties

Molecular Formula

C7H6FNO3

Molecular Weight

171.13 g/mol

IUPAC Name

4-fluoro-6-methoxypyridine-3-carboxylic acid

InChI

InChI=1S/C7H6FNO3/c1-12-6-2-5(8)4(3-9-6)7(10)11/h2-3H,1H3,(H,10,11)

InChI Key

HJROJUVSZBVKEY-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C(=C1)F)C(=O)O

Origin of Product

United States

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